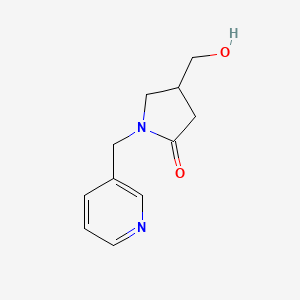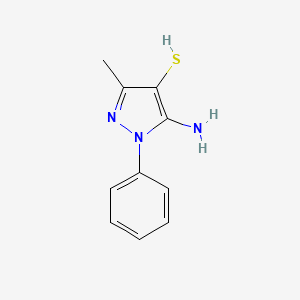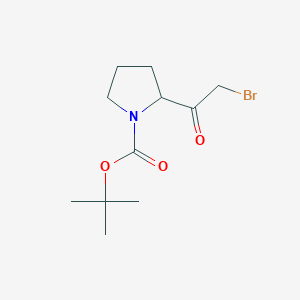
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18BrNO3 . It has a molecular weight of 292.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a bromoacetyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
This compound has a density of 1.382 g/cm3 at 20 °C and 760 mmHg . Its boiling point is 351.4°C at 760 mmHg .Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves the formation of a covalent bond between the compound and a specific amino acid residue in a protein. This covalent bond alters the structure and function of the protein, leading to changes in biochemical and physiological processes. The specific amino acid residue that reacts with this compound varies depending on the protein being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the protein being studied. In general, this compound has been found to affect protein-protein interactions, enzyme activity, and cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, and to alter the function of certain proteins, such as transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate in lab experiments include its specificity and potency. This compound forms a covalent bond with a specific amino acid residue in a protein, making it a valuable tool for studying the function of that protein. It is also highly potent, allowing for the study of low-abundance proteins or proteins with low activity levels.
The limitations of using this compound in lab experiments include its potential for off-target effects and its irreversible binding to proteins. This compound may react with amino acid residues other than the intended target, leading to unintended effects. Additionally, the covalent bond formed between this compound and a protein is irreversible, making it difficult to study the reversibility of protein modifications.
Zukünftige Richtungen
For tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate include the development of new synthetic methods and the study of its potential applications in specific biological systems. New synthetic methods may allow for the production of modified versions of this compound with altered specificity or potency. Additionally, the study of this compound in specific biological systems, such as cancer cells or neurons, may provide new insights into the function of specific proteins and pathways.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. This compound has been found to have a mechanism of action that affects biochemical and physiological processes, making it a valuable tool for studying these processes in vitro and in vivo. It has been used in studies related to protein-protein interactions, enzyme activity, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOQGYAXYGUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








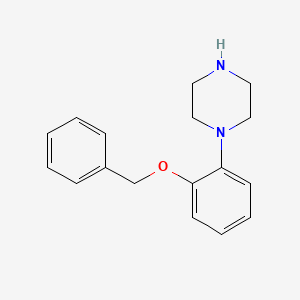
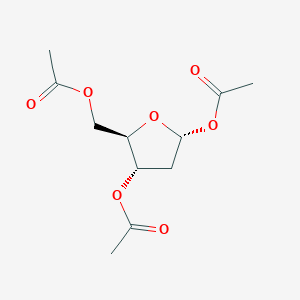

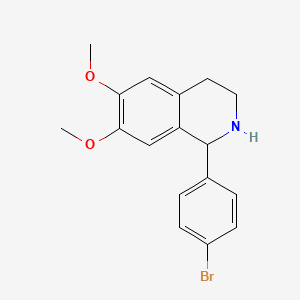
![Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3317552.png)


